molecular formula H3NO4S B043249 Hydroxylamine-O-sulfonic acid CAS No. 2950-43-8

Hydroxylamine-O-sulfonic acid

Cat. No. B043249
Key on ui cas rn: 2950-43-8
M. Wt: 113.1 g/mol
InChI Key: DQPBABKTKYNPMH-UHFFFAOYSA-N
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Patent
US07112682B2

Procedure details

A solution of 10.0 g (9.7 g corrected for 97% purity) of hydroxylamine-O-sulfonic acid (HOSA) in 35.9 g of N-methylpyrrolidinone (NMP) is prepared and chilled to 0–5° C. A second solution is prepared from 20.3 g (19.3 g corrected for 95% purity) of potassium tert-butoxide and 35.3 g of NMP. An amination vessel is charged with 7.0 g (6.7 g corrected for 99% purity) of carbazole, 21.7 g of NMP and an initial charge of 1.3 g of the potassium tert-butoxide/NMP solution. The HOSA/NMP solution and the remaining potassium tert-butoxide/NMP solution are then simultaneously and proportionally metered into the amination vessel over a period of 86 minutes while maintaining a reaction temperature of 22–30° C. to yield a solution containing an 85% yield of 1H-carbazol-1-amine as determined by HPLC.
Quantity
35.9 g
Type
solvent
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step Two
Name
Quantity
35.3 g
Type
solvent
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Name
Quantity
21.7 g
Type
solvent
Reaction Step Three
Name
HOSA NMP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
potassium tert-butoxide NMP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
potassium tert-butoxide NMP
Quantity
1.3 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[CH:7]1[C:19]2[NH:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11]=2[CH:10]=[CH:9][CH:8]=1.[NH2:20][O:21][S:22]([OH:25])(=[O:24])=[O:23].C[N:27]1CCCC1=O.CC(C)([O-])C.[K+].CN1CCCC1=O>CN1CCCC1=O.CC(C)([O-])C.[K+].CN1CCCC1=O>[NH2:20][O:21][S:22]([OH:25])(=[O:24])=[O:23].[CH:16]1([NH2:27])[C:17]2[C:12]([C:11]3[C:19]([N:18]=2)=[CH:7][CH:8]=[CH:9][CH:10]=3)=[CH:13][CH:14]=[CH:15]1 |f:0.1,3.4,5.6.7,9.10.11|

Inputs

Step One
Name
Quantity
35.9 g
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
20.3 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
35.3 g
Type
solvent
Smiles
CN1C(CCC1)=O
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
21.7 g
Type
solvent
Smiles
CN1C(CCC1)=O
Step Four
Name
HOSA NMP
Quantity
0 (± 1) mol
Type
reactant
Smiles
NOS(=O)(=O)O.CN1C(CCC1)=O
Step Five
Name
potassium tert-butoxide NMP
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+].CN1C(CCC1)=O
Step Six
Name
potassium tert-butoxide NMP
Quantity
1.3 g
Type
catalyst
Smiles
CC(C)([O-])C.[K+].CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled to 0–5° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a reaction temperature of 22–30° C.
CUSTOM
Type
CUSTOM
Details
to yield a solution

Outcomes

Product
Details
Reaction Time
86 min
Name
Type
product
Smiles
NOS(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 97%
Name
Type
product
Smiles
C1(C=CC=C2C3=CC=CC=C3N=C12)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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